N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
This compound integrates three key structural motifs:
- Indole core: The 1H-indol-4-yl group provides a planar aromatic system capable of π-π stacking and hydrogen bonding interactions.
- Phenoxy linker: A flexible ether bridge connects the indole and coumarin moieties, influencing solubility and spatial orientation.
- Coumarin moiety: The 8-methoxy-2-oxo-2H-chromen-3-yl group is a heterocyclic system with electron-rich regions, often associated with fluorescence and bioactivity .
Properties
Molecular Formula |
C26H20N2O5 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H20N2O5/c1-31-23-7-2-4-17-14-20(26(30)33-25(17)23)16-8-10-18(11-9-16)32-15-24(29)28-22-6-3-5-21-19(22)12-13-27-21/h2-14,27H,15H2,1H3,(H,28,29) |
InChI Key |
ACIUNDICORWNQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC5=C4C=CN5 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, drawing from various research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including the formation of the indole and chromen moieties. The compound's structure is characterized by an indole ring linked to a phenoxyacetamide group, which is further substituted with a methoxy-chromen moiety.
2.1 Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that several derivatives displayed activity against both Gram-positive and Gram-negative bacterial strains. The presence of specific functional groups, such as methoxy and phenyl substituents, was correlated with enhanced antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 10 | 20 |
| Compound B | 5 | 15 |
| This compound | 7 | 12 |
2.2 Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against colon and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 25 | Apoptosis induction |
| A431 (Skin Cancer) | 30 | Cell cycle arrest |
3. Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins associated with bacterial resistance and cancer progression. These studies suggest that the compound binds effectively to active sites of relevant enzymes and receptors, which may explain its biological activity.
Key Findings from Docking Studies
- Binding Affinity : The compound exhibited strong binding affinities towards targets involved in bacterial cell wall synthesis.
- Hydrophobic Interactions : Significant hydrophobic interactions were noted, enhancing stability within the binding site.
- Hydrogen Bonds : The formation of hydrogen bonds with key amino acid residues was crucial for its activity against targeted proteins.
4. Conclusion
This compound demonstrates notable biological activities, particularly in antibacterial and anticancer domains. Its synthesis leads to compounds with diverse functionalities that can be optimized for enhanced efficacy through structural modifications. Ongoing research into its mechanisms of action and potential therapeutic applications continues to be essential for advancing its use in clinical settings.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
- Indole vs. Coumarin Positioning: The target compound uniquely links indole and coumarin via a phenoxy bridge, whereas analogs like 10j () and coumarin-thiazole derivatives () prioritize indole or coumarin as terminal groups.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 10l, ) lower yields (14%) compared to electron-donating groups (e.g., methoxy in 19s, ), likely due to steric and electronic effects during synthesis.
- Bioactivity Trends: Indole-acetamides (e.g., 10j) show anticancer activity, while phenoxyacetamides (e.g., 19p-s) act as radiosensitizers, indicating scaffold-dependent pharmacological profiles .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
